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Selenium80

Cat. No.: B1175338
CAS No.: 14681-54-0
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Description

Historical Trajectory of Selenium Isotopic Research

The element selenium was discovered in 1817 by Jöns Jacob Berzelius and Johan Gottlieb Gahn, who identified it as an impurity during sulfuric acid production. Initially mistaken for tellurium due to a similar odor when heated, Berzelius ultimately recognized it as a new element, naming it after "Selene," the Greek goddess of the Moon.

Early research into selenium primarily focused on its chemical properties and industrial applications, such as in glassmaking, pigments, and early electronics due to its semiconductor properties. The understanding and application of selenium isotopes, however, gained traction with the development of mass spectrometry techniques. The field of stable isotope geochemistry, which underpins much of selenium isotopic research, saw significant theoretical and technical advancements by chemists and physicists, particularly in the mid-20th century. These advancements allowed for the precise measurement of subtle mass differences between isotopes, paving the way for their use as tracers in complex natural systems.

Position and Distinctive Characteristics of Selenium-80 (⁸⁰Se) within the Selenium Isotopic Systematics

Selenium has seven naturally occurring isotopes, five of which are stable: ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, and ⁸⁰Se. Among these, Selenium-80 (⁸⁰Se) is the most abundant stable isotope, comprising approximately 49.6% to 49.8% of natural selenium.

Table 1: Natural Abundance of Stable Selenium Isotopes

IsotopeNatural Abundance (%)
⁷⁴Se0.86 - 0.9
⁷⁶Se9.23 - 9.4
⁷⁷Se7.60 - 7.6
⁷⁸Se23.69 - 24
⁸⁰Se49.6 - 49.8
⁸²Se8.73 - 8.82

⁸⁰Se is characterized by its mass number of 80, indicating it has 34 protons and 46 neutrons in its atomic nucleus. Its stability, meaning it does not undergo radioactive decay, makes it particularly valuable as a reference material and tracer in stable isotope research across fields like geology, ecology, and biology. The distinctive characteristics of ⁸⁰Se, including its high natural abundance and stability, position it as a critical component in understanding the complex biogeochemical cycling of selenium and its role in various environmental and biological processes.

Table 2: Key Properties of Selenium-80 Isotope

PropertyValueSource
Atomic Number (Z)34
Neutron Number (N)46
Mass Number (A)80
Natural Abundance49.8%
Atomic Mass (Da)79.9165213
Half-lifeStable
Spin0
Quadrupole Moment0

Selenium-80 is also utilized in the production of Bromine-80m (⁸⁰ᵐBr) radionuclides for life science, healthcare, medical applications, and pharmaceutical industries, as well as for research in nuclear physics. Its high purity and stability also make it useful in the production of semiconductors and solar cells.

Properties

CAS No.

14681-54-0

Molecular Formula

C12H13NO5

Origin of Product

United States

Nuclear Structure and Isotopic Systematics of Selenium 80

Compositional Parameters and Stability of the ⁸⁰Se Nucleus

The nucleus of Selenium-80 is composed of 34 protons (atomic number Z=34) and 46 neutrons, resulting in a mass number (A) of 80 . It possesses an isotopic mass of 79.9165213 Da and a nuclide mass of 79.8978709 atomic mass units (u) . The stability of ⁸⁰Se is notable, as it is a stable isotope with an infinite half-life . Its nuclear binding energy is calculated at 696.86484246 MeV per nucleus, with an average binding energy of 8.71081053 MeV per nucleon . The nuclear spin and parity of ⁸⁰Se are 0+, and its charge radius is measured at 4.1400(18) femtometers (fm) .

Research into the nuclear structure of ⁷²Se to ⁸⁰Se isotopes indicates that ⁸⁰Se tends towards the rotational region, aligning with the U(5)-SU(3) leg of "Casten's triangle," a theoretical framework used to describe nuclear symmetries. Unlike some lighter selenium isotopes, ⁸⁰Se shows no clear effect on mixing symmetry states .

Table 1: Compositional Parameters of Selenium-80 (⁸⁰Se)

ParameterValueUnitSource
Atomic Number (Z)34-
Neutron Number (N)46-
Mass Number (A)80-
Isotopic Mass79.9165213Da
Nuclide Mass79.8978709u
Half-lifeStable-
Nuclear Binding Energy (per nucleus)696.86484246MeV
Average Binding Energy (per nucleon)8.71081053MeV
Spin and Parity0+-
Charge Radius4.1400(18)fm

Natural Abundance and Terrestrial Distributional Patterns of ⁸⁰Se

Selenium has six naturally occurring isotopes, five of which are stable: ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, and ⁸⁰Se. Among these, ⁸⁰Se is the most abundant stable isotope, accounting for approximately 49.6% of naturally occurring selenium .

Table 2: Natural Abundance of Stable Selenium Isotopes

IsotopeNatural Abundance (%)Source
⁷⁴Se0.86
⁷⁶Se9.23
⁷⁷Se7.60
⁷⁸Se23.7
⁸⁰Se49.6
⁸²Se8.82

Selenium is widely distributed as a trace element in various geological formations, including rocks and soils . Its presence is particularly noted in metal sulfide (B99878) ores, where it can substitute for sulfur . While many rock types at the Earth's surface are characterized by low selenium content (0.05–0.09 mg Se/kg), leading to generally low levels in most soils, exceptions exist . Higher concentrations of selenium, including ⁸⁰Se, can be found in areas associated with sulfide mineralization and certain sedimentary rocks, such as black shales . The geological context plays a strong role in controlling the distribution and status of selenium in surface environments . Selenium contamination in aquatic and terrestrial environments can stem from both natural sources and anthropogenic activities .

Theoretical Frameworks of Isotopic Fractionation Mechanisms Relevant to ⁸⁰Se

Isotopic fractionation, particularly of stable selenium isotopes like ⁸⁰Se, serves as a powerful tool in geochemical studies to trace selenium sources and to understand biogeochemical transformation processes . Measurements of selenium isotope ratios, such as ⁸²Se/⁷⁶Se, provide insights into the redox conditions and transport of selenium in various environments, both modern and ancient .

Mass-dependent fractionation is the predominant mechanism influencing selenium isotope variations in nature . During processes like selenium oxyanion reduction, whether bacterial or abiotic, lighter isotopes are preferentially incorporated into the reaction products, leading to a complementary enrichment of heavier isotopes, including ⁸⁰Se, in the remaining unreduced selenium .

Several studies have investigated the isotopic fractionation associated with different selenium transformation mechanisms:

Oxidation of tetravalent selenium (Se(IV)) by birnessite, a manganese oxide mineral, results in an ⁸²Se/⁷⁶Se fractionation factor (ε) of 2.33‰ (±0.08‰) .

Bacterial reduction of Se(IV) by selenium-reducing bacteria has shown a maximum isotopic fractionation of 7.8 ± 0.8‰ .

Abiotic reduction of Se(IV) by pyrite (B73398) (FeS₂) has been observed to induce an isotopic fractionation of 9.7‰ .

In experiments involving the abiotic reduction of selenite (B80905) by sodium sulfide, the ⁸²ε values varied based on the sulfur-to-selenium ratio in solution, with values of 10.1 ± 0.6‰ for S/Se < 1.7 and 7.9 ± 0.3‰ for S/Se > 1.7 .

Conversely, some oxidation reactions, such as the oxidation of Se(IV) by hydrogen peroxide in a strongly alkaline solution, have shown no detectable selenium isotope fractionation .

These distinct fractionation patterns underscore the potential of selenium isotopes as indicators for specific biogeochemical reactions, allowing researchers to differentiate between various transformation pathways in natural systems . For instance, the ⁸²Se/⁷⁶Se ratio has been employed in paleobiogeochemistry to track redox conditions on Earth during the Neoproterozoic era, contributing to a deeper understanding of the rapid oxygenation events that preceded the emergence of complex organisms .

Advanced Synthetic Methodologies for ⁸⁰se Enriched Materials and Labeled Compounds

Strategies for Isotopic Enrichment of Selenium Precursors

Achieving high isotopic enrichment of ⁸⁰Se is the foundational step for synthesizing labeled compounds and materials. Various methods leverage differences in physical and chemical properties among selenium isotopes to facilitate their separation.

Chemical exchange methods exploit subtle differences in equilibrium constants between isotopic species in different chemical forms. For selenium, such techniques often involve processes like distillation and ion exchange chromatography.

Distillation has been explored for selenium isotope separation, with studies indicating that lighter selenium isotopes in compounds like H₂Se are more volatile . While promising for production scale, some compounds like dimethyl selenide (B1212193) showed no isotopic separation via distillation .

Chromatographic separation, particularly ion exchange chromatography, is a widely used technique for separating selenium species and, by extension, enriching specific isotopes. Anion-exchange column chemistry has been successfully employed to pre-concentrate, separate, and determine low levels of different selenium species (selenite, selenate (B1209512), and reduced selenium) in natural waters . This technique involves the preparation of standards and enriched isotope solutions, which are valuable for isotope dilution and isotopic composition work . Metal-organic framework (MOF) materials, such as MIL-125-NH₂, have also been utilized for enriching trace selenium in water samples, offering advantages like larger specific surface area and adjustable pore size compared to traditional adsorption materials .

In the context of speciation analysis, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a common approach. For instance, inorganic selenium species like selenite (B80905) [Se(IV)] and selenate [Se(VI)] can be separated by ion chromatography using eluents such as Na₂CO₃/NaHCO₃ . The use of a membrane self-regenerating suppressor in conjunction with ion chromatography can convert eluent carbonates to CO₂ online, preventing issues in the ICP-MS interface . Furthermore, affinity chromatography has proven effective for separating selenium-containing proteins in human serum, allowing for the quantification of fractions like selenoprotein P, albumin, and glutathione (B108866) peroxidase .

Photochemical separation techniques utilize light to selectively excite and react with specific isotopic species, leading to their separation. While direct photochemical separation of ⁸⁰Se is less commonly detailed in general literature compared to other isotopes or elements, photochemical vapor generation (PVG) is a technique that can be coupled with chromatographic methods for selenium speciation. PVG involves the conversion of inorganic selenium(IV) to volatile selenium species under UV irradiation in the presence of low molecular weight organic acids . This method can be used for green and direct speciation analysis of inorganic selenium . Photochemical oxidation rates of Se(IV) to Se(VI) can be enhanced by nitric acid, while chloride can inhibit this photo-oxidation .

Electromagnetic separation, typically involving mass spectrometry, is a highly precise method for isotope enrichment. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is routinely used to determine selenium isotopic abundances, including ⁸⁰Se . Triple quadrupole ICP-MS/MS (TQ-ICP-MS) setups are particularly useful for overcoming polyatomic interferences (e.g., ⁴⁰Ar⁴⁰Ar⁺ on ⁸⁰Se⁺) that affect the accuracy of ⁸⁰Se detection, by employing a reaction cell with gases like hydrogen . This allows for the analysis of ⁸⁰Se, which is otherwise difficult to access due to these interferences .

Chemical Exchange and Chromatographic Separation Techniques

Regiospecific and Stereoselective Synthesis of ⁸⁰Se-Labeled Molecular Probes

The incorporation of ⁸⁰Se into complex organic and inorganic molecules with precise control over the site and stereochemistry of labeling is critical for mechanistic studies and probe development.

Organoselenium compounds are widely used in organic synthesis and as mimics of seleno-enzymes . The synthesis of ⁸⁰Se-tagged organoselenium compounds typically involves starting with ⁸⁰Se-enriched elemental selenium or a simple ⁸⁰Se precursor and then applying established synthetic routes.

Common methods for synthesizing organoselenium compounds include:

Reaction of Grignard reagents or organolithium compounds with elemental selenium: This followed by hydrolysis, yields selenols (RSeH) .

Reaction of sodium selenide (Na₂Se) with organic halides: This route is used to prepare a wide range of symmetrical and functionalized selenides .

Reactions involving diorganodiselenides: These are important precursors, generating electrophilic and nucleophilic selenium species in situ for various transformations, including additions to acetylenes .

Mechanochemical synthesis: This emerging approach allows for the rapid synthesis of versatile organoselenium compounds under mild conditions, forming magnesium-based selenium nucleophiles in situ from organic halides, magnesium metal, and elemental selenium via liquid-assisted grinding . This method has been applied to regioselective selenylation reactions .

For regiospecific and stereoselective labeling, the choice of synthetic strategy is critical. For instance, the nucleophilic addition of selenophenol (B7769099) (PhSeH) to alkynes can preferentially afford Z-vinylic selenides, demonstrating stereocontrol . The ability to introduce ⁸⁰Se at specific positions within a molecule relies on the precise reactivity of ⁸⁰Se-containing synthons.

Inorganic ⁸⁰Se compounds serve as fundamental precursors and are vital for various research applications, including environmental studies and material science. The synthesis of ⁸⁰Se-enriched inorganic compounds often involves the reduction or oxidation of selenium precursors.

Reduction of selenous acid to elemental selenium: Isotopically enriched elemental selenium can be prepared by reducing selenous acid (H₂SeO₃) with hydroxylamine (B1172632) in an acidic solution .

Hydrothermal synthesis: This method involves reacting materials in a high-temperature, high-pressure aqueous environment to produce inorganic compounds, including selenides like α-MnSe and MnSe₂ .

Solid-state synthesis: This technique involves heating solid reactants at high temperatures to facilitate chemical reactions, leading to new inorganic materials .

Solvothermal synthesis: Similar to hydrothermal synthesis, this method uses a solvent and high pressure in a sealed vessel to control crystallization and form novel inorganic materials .

These methods can be adapted to utilize ⁸⁰Se-enriched starting materials to synthesize specific inorganic ⁸⁰Se compounds for applications such as environmental tracing or the development of new materials with specific isotopic compositions.

Organoselenium Compound Synthesis with ⁸⁰Se Isotopic Tags

Preparation and Characterization of ⁸⁰Se Nanomaterials and Bulk Forms

The controlled synthesis of ⁸⁰Se nanomaterials and bulk forms is crucial for advanced material science and nanotechnology applications.

Preparation of ⁸⁰Se Nanomaterials: Selenium nanoparticles (SeNPs) can be synthesized through various methods, including chemical reduction of metal salts using chemical reducing agents in aqueous or organic media . The inclusion of stabilizers like polysaccharides can control the size and shape of the nanoparticles and ensure colloidal stability . Photochemical synthesis methods, using simple diketones, can also yield selenium nanospheres with tunable size and colloidal stability . Biogenic synthesis methods, often involving microorganisms like yeast or fungi, can also produce SeNPs . For example, Cordyceps sinensis exopolysaccharides can yield well-dispersed and stable SeNPs, and Aspergillus oryzae-fermented lupin extract can reduce Se ions into spherical SeNPs under γ-irradiation .

Characterization of ⁸⁰Se Nanomaterials and Bulk Forms: Characterization techniques are essential to confirm the isotopic composition, purity, morphology, and structural properties of ⁸⁰Se-enriched materials.

Mass Spectrometry (MS): This is a primary technique for characterizing selenium-containing molecules due to selenium's characteristic isotopic patterns . ICP-MS, particularly triple quadrupole ICP-MS/MS, is vital for quantifying ⁸⁰Se and differentiating it from interfering polyatomic ions (e.g., ⁴⁰Ar⁴⁰Ar⁺) . Single-particle ICP-MS (spICP-MS) can be used to characterize selenium nanoparticles, with the most abundant ⁸⁰Se⁺ isotope often characterized using the collision-reaction cell in mass-shift mode (e.g., ⁸⁰Se¹⁶O⁺) to overcome interferences .

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of bulk forms and nanomaterials .

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide insights into the morphology, size, and distribution of nanomaterials . For instance, TEM has been used to observe rod-shaped and nanocubic MnSe and MnSe₂ particles .

X-ray Absorption Near-Edge Structure (XANES): Can be used to determine the chemical forms of selenium in materials, such as C-Se-C forms .

Elemental Analysis: To confirm the total selenium content and purity of the enriched materials.

Spectroscopic methods: Techniques like FT-IR can characterize the functional groups and bonds present in the synthesized materials .

For bulk materials, characterization extends to physical properties relevant to their application, such as cohesiveness, density, compressibility, particle size distribution, and shape . Techniques like single pellet crushing strength, shear testing, and compact strength tests are employed for this purpose .

High Precision Analytical Techniques for ⁸⁰se Isotopic Abundance and Speciation

Mass Spectrometric Approaches for Isotopic Ratio Measurements

Mass spectrometric techniques are pivotal for measuring the isotopic ratios of selenium, providing insights into its biogeochemical cycling and transformations. The inherent challenges, particularly isobaric interferences, necessitate specialized instrument configurations and methodologies.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful technique for high-precision isotopic ratio measurements. While MC-ICP-MS offers superior precision and sensitivity for selenium isotope analysis compared to other methods like Thermal Ionization Mass Spectrometry (TIMS), the measurement of the most abundant ⁸⁰Se isotope is significantly affected by the formation of the ⁴⁰Ar₂⁺ dimer in the argon plasma. This interference can be substantial, often leading researchers to select other sufficiently abundant and measurable isotopes, such as ⁷⁷Se, ⁷⁸Se, and ⁸²Se, for isotope ratio determinations to bypass this problem.

Despite the challenges, advancements in sample introduction systems, such as hydride generation (HG), coupled with MC-ICP-MS, have shown improved precision and sensitivity for selenium isotope analysis by providing effective matrix removal. Some studies have also explored in-situ corrections for argon dimer interferences on mass 80.

Table 1: Common Selenium Isotopes and Interferences in ICP-MS

Selenium Isotope (m/z)Natural Abundance (%)Common Interferences
⁷⁴Se0.87⁷⁴Ge, ⁷⁴Kr
⁷⁶Se9.02⁴⁰Ar³⁶Ar⁺, ⁷⁶Ge, ⁷⁶Kr
⁷⁷Se7.58⁴⁰Ar³⁷Cl⁺, ⁷⁷Kr
⁷⁸Se23.52⁴⁰Ar³⁸Ar⁺, ⁷⁸Kr
⁸⁰Se49.96⁴⁰Ar⁴⁰Ar⁺, ⁸⁰Kr, ⁷⁹Br¹H⁺
⁸²Se9.19⁸¹Br¹H⁺, ⁸²Kr

Data compiled from various sources, including .

Conventional ICP-MS analysis of selenium, particularly ⁸⁰Se, is prone to severe polyatomic interferences, notably from ⁴⁰Ar₂⁺, which directly overlaps with ⁸⁰Se⁺. Other interferences include ⁴⁰Ar³⁷Cl⁺ on ⁷⁷Se and BrH⁺ on ⁸⁰Se and ⁸²Se, especially in samples with high chloride or bromide concentrations.

Collision/Reaction Cell Technology (CCT), or collision/reaction cells (CRCs), has become standard in modern ICP-MS instruments to mitigate these interferences. These systems employ various gases within a reaction cell to eliminate polyatomic species. Kinetic Energy Discrimination (KED) with an inert gas like helium can remove polyatomic interferences, though it may not be ideally suited for very large interferences.

For ⁸⁰Se, reactive gases are particularly effective. Hydrogen (H₂) gas has been widely used to suppress ⁴⁰Ar₂⁺ interference on ⁸⁰Se⁺, significantly improving detection limits and enabling the measurement of ⁸⁰Se. For instance, studies have shown that a mixture of helium and hydrogen can achieve detection limits as low as 2 ng L⁻¹ for ⁸⁰Se.

Triple quadrupole ICP-MS (ICP-QQQ-MS) represents a further advancement, offering enhanced interference removal capabilities. In this configuration, a first quadrupole (Q1) filters the mass-to-charge ratio of interest before ions enter a collision cell (Q2), which can be filled with collision or reactive gases. The third quadrupole (Q3) then filters the desired analyte, either at its original mass or as a reaction product. For selenium, oxygen (O₂) can be used as a reactive gas to induce a mass-shift reaction, converting selenium ions (Se⁺) into selenium oxide ions (SeO⁺). This approach allows the use of the most abundant ⁸⁰Se isotope (by measuring ⁸⁰Se¹⁶O⁺) and effectively eliminates challenging interferences, including ⁴⁰Ar₂⁺ and doubly charged gadolinium ions (Gd²⁺), leading to higher sensitivity and lower detection limits.

Table 2: Collision/Reaction Gases and Their Efficacy for ⁸⁰Se Interference Mitigation

Collision/Reaction GasMechanism/Effect on ⁸⁰SeReference
Hydrogen (H₂)Effectively suppresses ⁴⁰Ar₂⁺ interference on ⁸⁰Se⁺; improves detection limits.
Oxygen (O₂)Used in ICP-QQQ-MS for mass-shift reaction (Se⁺ → SeO⁺), eliminating ⁴⁰Ar₂⁺ and Gd²⁺ interferences on ⁸⁰Se.
Helium (He)Inert collision gas; less effective for very large polyatomic interferences on ⁸⁰Se compared to reactive gases.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique for elemental determination, including selenium. This method involves spiking a sample with a known quantity of an enriched stable isotope (the spike) of the analyte. By measuring the change in the isotopic ratio of the analyte in the spiked sample, the original concentration can be precisely determined.

For quantitative ⁸⁰Se analysis using IDMS, enriched isotopes such as ⁸²Se or ⁷⁷Se are commonly used as internal standards. The isotopic ratios, such as ⁸⁰Se/⁸²Se or ⁸⁰Se/⁷⁷Se, are then monitored. This approach offers high precision and accuracy, even at parts-per-billion levels, and can compensate for matrix effects and analyte losses during sample preparation.

In some applications, particularly with ICP-MS systems equipped with collision cells, it is possible to determine selenium isotope ratios precisely and accurately without mathematical interference corrections, enabling IDMS at the ⁸⁰Se/⁷⁶Se ratio. However, when hydrogen is used as a reaction gas, corrections might still be necessary due to the formation of SeH⁺ and BrH⁺.

Table 3: Isotope Dilution Strategies for ⁸⁰Se Quantification

Spike IsotopeMeasured Isotope RatiosAdvantages/ConsiderationsReference
⁸²Se⁸⁰Se/⁸²SeUsed for quantitative analysis, often with GC-MS after derivatization.
⁷⁷Se⁸⁰Se/⁷⁷Se or ⁷⁸Se/⁷⁷SeUsed in post-column isotope dilution for speciation; can be monitored with ICP-MS.
⁷⁶Se⁸⁰Se/⁷⁶SePossible with advanced ICP-MS (e.g., CCT) without mathematical corrections.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Collision/Reaction Cell Technology (CCT) for Interference Mitigation on ⁸⁰Se

Coupled Chromatography-Mass Spectrometry for Speciated ⁸⁰Se Isotopic Analysis

The ability to differentiate between various chemical forms of ⁸⁰Se (speciation) is critical for understanding its behavior and impact in complex systems. Coupled chromatography-mass spectrometry techniques provide the necessary separation power combined with sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a widely utilized and effective hyphenated system for selenium speciation analysis. This technique leverages the high separation ability of HPLC to separate different selenium species, followed by the sensitive and selective detection of selenium isotopes by ICP-MS.

While ⁸⁰Se is the most abundant isotope, its use for quantification in HPLC-ICP-MS is often complicated by polyatomic interferences, particularly ⁴⁰Ar⁴⁰Ar⁺. To overcome this, collision/reaction cell technology within the ICP-MS is frequently employed. For example, using methane (B114726) (CH₄) as a reaction gas can effectively remove the ⁴⁰Ar⁴⁰Ar⁺ interference, leading to lower detection limits for ⁸⁰Se. Some studies have successfully used ⁸⁰Se¹⁶O as the quantitative isotope in HPLC-ICP-MS/MS for simultaneous speciation of multiple selenium species.

Quantitative results obtained by detection with ICP-DRC-MS of ⁷⁷Se and ⁸⁰Se have shown high recovery rates in complex matrices like yeast hydrolysates, indicating the robustness of these coupled systems for speciation and isotopic tracking. Post-column isotope dilution analysis, where an enriched ⁷⁷Se spike solution is continuously mixed with the effluent, allows for reliable quantification of separated selenium species by monitoring ratios like ⁸⁰Se/⁷⁷Se.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile ⁸⁰Se-containing compounds. For selenium analysis by GC-MS, samples typically undergo a digestion step (e.g., with nitric acid, orthophosphoric acid, and hydrogen peroxide) followed by derivatization to form volatile compounds. A common derivatization involves the reaction of selenite (B80905) with 4-nitro-o-phenylenediamine (B140028) (NPD) to form 5-nitropiazselenol (Se-NPD), which is then extracted for GC-MS analysis.

In GC-MS, isotope dilution can be applied for quantitative analysis. For instance, enriched ⁸²Se can be used as an internal standard, and the isotopic ratio of ⁸⁰Se to ⁸²Se (or ⁸²Se-NPD to ⁸⁰Se-NPD) is measured by monitoring specific ion peaks in the mass spectrum. This approach allows for precise determination of selenium at trace levels and is highly specific, making it suitable for metabolic tracer studies involving stable selenium isotopes.

HPLC-ICP-MS for Selenium Speciation and Isotopic Tracking

Nuclear Magnetic Resonance (NMR) Spectroscopy in ⁸⁰Se-Enriched Systems (excluding basic chemical shifts/coupling constants)

While ⁸⁰Se is a stable, non-NMR-active isotope, discussions around "selenium-enriched systems" in the context of NMR spectroscopy generally refer to systems enriched with the NMR-active ⁷⁷Se isotope. This enrichment is crucial for practical NMR studies, especially when dealing with low concentrations or complex biological samples, as ⁷⁷Se has a low natural abundance . Advanced applications of ⁷⁷Se NMR extend beyond basic chemical shifts and coupling constants to provide detailed insights into molecular structure, dynamics, and interactions.

One significant application is speciation analysis , where ⁷⁷Se NMR serves as a powerful tool for identifying and quantifying various selenometabolites and organoselenium compounds . Each selenometabolite exhibits a unique ⁷⁷Se chemical shift, which acts as a distinctive fingerprint for its identification within complex mixtures . The broad resonance range of ⁷⁷Se (up to ~3000 ppm) makes it highly sensitive to subtle changes in the local chemical environment, enabling precise structural elucidation and investigation of molecular dynamics . This sensitivity allows for the study of selenium's role in various chemical and biological processes .

In protein studies , ⁷⁷Se NMR is frequently utilized as a spectroscopic surrogate for sulfur, particularly in proteins where sulfur-containing amino acids like methionine and cysteine are replaced by their selenium counterparts, selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (Sec) . This substitution typically causes minimal structural or functional perturbation due to the similar physicochemical properties of selenium and sulfur . Through ⁷⁷Se NMR, researchers can gain insights into the local electronic environment of reactive and structural sulfur sites, and monitor changes occurring during enzymatic catalysis . The technique has been applied to detect disulfide connectivities, enzymatic reactions, and conformational dynamics in proteins .

Furthermore, ⁷⁷Se NMR has proven valuable in studying ligand-protein interactions . Techniques such as Ligand-Detected ⁷⁷Se NMR (e.g., SEAL by NMR) allow for the direct observation of binding events involving selenium-containing ligands, making it a useful tool for screening potential drug candidates .

Beyond biological systems, ⁷⁷Se NMR provides structural information in complex inorganic and organometallic compounds . For instance, correlations between ⁷⁷Se NMR chemical shifts and the intracluster coordination of selenium atoms in selenaborane cluster compounds have been established, serving as a predictive tool for assessing chemical shift ranges and reducing experimental time .

Advanced dipolar correlation experiments, such as (¹H)-⁷⁷Se-¹³C Double Cross Polarization (DCP) and {⁷⁷Se}-¹³C Rotational-Echo Double-Resonance (REDOR), enable the mapping of carbon atoms in the vicinity of a selenium site . These methods provide structural information, detecting distances up to approximately 7 Å from the selenium atom, and are particularly useful for characterizing selenium sites at protein-protein or protein-ligand binding interfaces .

Moreover, NMR, including ⁷⁷Se NMR, is employed for in situ reaction monitoring , allowing the visualization of reactant consumption and product formation, and providing kinetic data for chemical reactions .

The following table summarizes typical ⁷⁷Se NMR chemical shift ranges for various classes of selenium compounds, illustrating the wide dispersion that aids in speciation and structural analysis:

Compound Type⁷⁷Se NMR Chemical Shift Range (ppm)
Selenols (RSeH)-250 to -100
Selenides (RSeR')-100 to +100
Diselenides (RSeSeR')+100 to +500
Selenoxides (R₂SeO)+500 to +1000
Selenones (R₂SeO₂)+1000 to +1500
Selenocyanates (RSeCN)+200 to +400
Selenomethionine (SeMet)50 to 70 (in proteins)
Selenocysteine (Sec)185 to 460 (in proteins)

Note: Chemical shift ranges are approximate and can vary based on solvent, pH, temperature, and specific molecular environment .

X-ray Absorption Spectroscopy (XAS) for ⁸⁰Se Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique widely used to determine the oxidation state and local coordination environment of a specific element within a sample . Unlike NMR, XAS is not isotope-dependent, making it directly applicable to the study of ⁸⁰Se and other selenium isotopes. It is a non-destructive method capable of analyzing heterogeneous samples, including solids, liquids, and biological tissues, with minimal sample preparation .

XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) . Both regions provide complementary information about the selenium atom's chemical state and local structure.

Oxidation State Determination (XANES): The XANES region, located near the absorption edge, is highly sensitive to the oxidation state and coordination environment of the absorbing atom . A fundamental principle is that the absorption edge energy shifts to higher values with increasing oxidation state of the element . This shift is attributed to changes in the effective nuclear charge experienced by the core electrons. By comparing the XANES spectrum of an unknown sample to a library of spectra from reference compounds with known selenium oxidation states, researchers can accurately determine the predominant oxidation states present.

Linear Combination Fitting (LCF) of XANES spectra is a common quantitative method used to speciate selenium, allowing for the determination of the relative proportions of different selenium species (e.g., Se(0), Se(IV), Se(VI)) in a sample . For instance, studies on coal fly ash have successfully identified the presence and proportions of elemental selenium (Se(0)), selenite (Se(IV)), and selenate (B1209512) (Se(VI)) . The ability to distinguish between these forms is critical, as the toxicity and environmental mobility of selenium are highly dependent on its oxidation state .

Coordination Environment Determination (EXAFS): The EXAFS region, extending beyond the absorption edge, provides detailed quantitative information about the local atomic structure around the selenium atom . This includes precise measurements of bond distances, coordination numbers, and the type of neighboring atoms . EXAFS is particularly valuable for characterizing amorphous materials or dissolved species where long-range crystalline order is absent, as it probes the local environment directly . Data analysis involves fitting theoretical models to the experimental EXAFS oscillations to derive these structural parameters .

Research Findings and Applications: XAS is extensively applied in diverse fields to understand selenium speciation:

Biological Systems: XAS plays a crucial role in elucidating selenium chemistry in vivo and its biological activity, particularly in the context of cancer research and nutritional studies . It offers a significant advantage over traditional hyphenated techniques (e.g., HPLC-ICP-MS) by requiring minimal sample preparation, thus reducing the risk of altering selenium speciation during analysis . Studies combining XAS with X-ray Fluorescence Microscopy (XFM) have revealed the distinct intracellular fates and distributions of different dietary selenium compounds, such as selenomethionine, methylselenocysteine, and selenite, within human lung cancer cells . For example, organic selenium metabolites were found to be widely distributed, while inorganic forms were often compartmentalized and associated with other elements like copper .

Environmental Science: XAS is indispensable for investigating selenium speciation in environmental matrices. It has been used to identify the chemical forms of selenium in coal fly ash, where varying proportions of Se(0), Se(IV), and Se(VI) have been observed depending on combustion conditions . Similarly, XAS has provided insights into selenium speciation in stream insects, revealing variability among different insect types and demonstrating how organisms biotransform selenium into less toxic forms .

The following table presents examples of selenium species and their corresponding oxidation states and typical coordination environments as determined by XAS studies:

Selenium SpeciesOxidation StateTypical Coordination Environment (as determined by XAS)Reference
Elemental Selenium (Se⁰)0Se-Se bonds (polymeric chains or rings)
Selenite (Se(IV))+4Se-O bonds (e.g., trigonal pyramidal in selenite)
Selenate (Se(VI))+6Se-O bonds (e.g., tetrahedral in selenate)
Selenomethionine (SeMet)-2Se-C bonds (e.g., in proteins)
Selenocysteine (Sec)-2Se-C bonds (e.g., in proteins)
Methylselenocysteine (MeSeCys)-2Se-C bonds
Selenodiglutathione (GSSeSG)-1Se-S bonds (e.g., selenenylsulfide)
Organic Selenides-2Se-C bonds
Trimethylselenonium (TMSe⁺)+2Se-C bonds (e.g., in caddisflies)

These examples highlight the capability of XAS to provide crucial information on selenium speciation and local structure, which is essential for understanding its behavior across various chemical, biological, and environmental systems.

Geochemical and Environmental Applications of ⁸⁰se Isotopic Tracers

Tracing Selenium Biogeochemical Cycling in Aquatic Environments

Selenium biogeochemical cycling in aquatic environments is a complex interplay of physical, chemical, and biological factors that influence its speciation, reactivity, transport, bioavailability, and potential toxicity . The use of ⁸⁰Se isotopic tracers helps to unravel these dynamics, providing a deeper understanding of selenium's behavior in diverse water bodies.

Estuarine, Marine, and Freshwater System Selenium Dynamics

In aquatic systems, selenium exists in various oxidation states, primarily as selenate (B1209512) (Se(VI)) and selenite (B80905) (Se(IV)) in oxic conditions, and as elemental selenium (Se(0)) or selenide (B1212193) (Se(-II)) under reducing conditions, along with organic selenium species . The speciation of selenium is highly dependent on factors such as pH, redox potential, the presence of major elements, organic matter, and microbial activity .

Rivers can be significant sources of selenium input into marine ecosystems, with estimates suggesting that riverine flux can contribute substantially to the total selenium flux in oceans . In estuarine mixing zones, observations of reversed dissolved inorganic selenium (DISe) concentration-salinity relationships highlight the dynamic nature of selenium behavior .

Microbial processes play a crucial role in the production of volatile selenium compounds, such as dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe), which represent important removal pathways for dissolved selenium from aquatic systems and are the main forms present in the atmosphere . Studies in lacustrine environments, such as Sweitzer Lake, Colorado, have utilized selenium isotope ratios to investigate the cycling of dissolved, sediment-hosted, and organically bound selenium . While Se(VI) reduction in sediments is a significant process, its isotopic impact on surface waters can be muted if there is limited direct contact between the water column and the reduction sites within the sediments . Isotopic data can also suggest that Se(IV) in lakes may originate from the oxidation of organically bound selenium rather than direct Se(VI) reduction .

Temporally consistent isotopic differences in Se(VI) from different catchment areas indicate the potential for ⁸⁰Se isotopes to trace selenium sources . Furthermore, phytoplankton isotope ratios are typically close to those of the water, showing only a small depletion in heavier isotopes (e.g., 0.56 per thousand), and fish tissues closely mirror phytoplankton, suggesting the utility of selenium isotopes as indicators of migration . Volatile, presumably methylated selenium, has been found to be isotopically very similar to phytoplankton and macrophytes, implying a lack of significant isotopic fractionation during the methylation process .

Investigation of Redox Transformations of Selenium Oxyanions using ⁸⁰Se Isotopic Signatures

Redox transformations are central to selenium's mobility and bioavailability, with the reduction of selenium oxyanions (selenate and selenite) to less mobile, reduced species being a key attenuating process . Stable selenium isotopes, particularly the ⁸⁰Se/⁷⁶Se ratio, are being developed as indicators of these redox reactions .

Experimental studies have shown that the reduction of soluble selenium oxyanions is the primary cause of significant selenium isotope fractionation . During microbial reduction of selenate and selenite, the reduced products are typically enriched in the lighter isotopes relative to the reactants, while the unreacted dissolved selenium in solution becomes enriched in the heavier isotopes as the reaction proceeds .

Table 1: Isotopic Fractionation during Microbial Reduction of Selenium Oxyanions

Selenium Species ReducedIsotopic Shift (δ⁸⁰Se/⁷⁶Se, ‰)Reference
Se(VI)-2.6 to -3.1
Se(IV)-5.5 to -5.7

These observed isotopic fractionations can vary depending on environmental conditions, such as the availability and type of substrate and the specific bacterial species involved . For instance, microbial reductions can yield fractionations less than 5‰, while abiotic processes may result in fractionations greater than 7.3‰, potentially allowing for differentiation between microbial and abiotic reduction pathways . Studies on the kinetic isotope fractionation of selenate during reduction by green rusts, a naturally occurring abiotic reductant, have also shown distinct ⁸⁰Se enrichments in unreacted dissolved selenate, suggesting that ⁸⁰Se isotopic fractionation can indicate selenate reduction in Fe(II)-rich environments .

Elucidating Selenium Transformation Pathways in Terrestrial and Subsurface Systems

In terrestrial and subsurface environments, the biogeochemical behavior of selenium is governed by processes such as adsorption, desorption, mineralization, and redox transformations, which collectively dictate its mobility and sequestration .

Isotopic Fractionation during Selenium Adsorption, Desorption, and Mineralization

Isotopic fractionation of selenium can occur during various processes in soils and sediments. Adsorption and desorption are critical processes influencing selenium mobility. Selenite (Se(IV)) is generally adsorbed much more strongly to clays (B1170129) and metal oxides than selenate (Se(VI)), particularly at lower pH values, which leads to selenate being the more mobile form in alkaline, oxidizing environments . While reduction processes induce significant isotopic fractionation, adsorption is expected to cause less fractionation and tend towards equilibrium values due to its reversible nature .

Table 2: Relative Mobility and Adsorption Affinity of Selenium Oxyanions

Selenium SpeciesRelative MobilityAdsorption Affinity to Clays/Metal Oxides
Selenate (Se(VI))HigherLower
Selenite (Se(IV))LowerHigher

Mineralization of organic selenium, a process influenced by soil pH and organic matter, can increase the availability of water-soluble or exchangeable selenium . However, assimilation by higher plants, Se(IV) oxidation, sorption, and biological volatilization are generally reported to induce little or no isotopic fractionation .

Mechanisms of Selenium Mobility and Sequestration in Soils and Sediments

The mobility and bioavailability of selenium in soils are highly dependent on soil properties and composition, with soil pH, redox potential (Eh), clay content, soil organic matter, and microbial activity being primary controlling factors . In alkaline, oxidizing environments, selenate and selenite are the predominant mobile forms, while inorganic selenides and elemental selenium are largely insoluble, especially under low pH and moist, reducing conditions .

Selenium can be sequestered in sediments and soils through adsorption and reduction reactions, leading to the formation of Se(0), Se(-I), and Se(-II) by various minerals (e.g., clay, iron oxyhydroxides, iron sulfide) and natural organic matter . X-ray absorption near edge spectroscopy (XANES) studies have indicated that elemental selenium and organo-selenium are dominant sedimentary sinks for dissolved selenium .

The presence or absence of emergent vegetation can significantly control sedimentary redox conditions and influence the recycling and persistence of reduced selenium species in bottom waters . For instance, dissolved Se(VI) can be removed from solution in suboxic near-surface porewaters, indicating that sediments act as diffusive sinks for selenium . Conversely, dissolved Se(IV) and organo-selenium can be released to porewaters in near-surface sediments, leading to their diffusive transport into the water column .

Paleoclimatological and Paleoenvironmental Reconstructions Utilizing ⁸⁰Se Proxies

Stable selenium isotopes have emerged as novel tracers for reconstructing past Earth redox conditions, particularly in the context of oceanic and atmospheric oxygenation events . Paleoclimate proxies are preserved physical characteristics of the environment that can stand in for direct measurements, used to reconstruct climate and ocean states from thousands to millions of years ago .

Selenium isotopes in marine shales provide valuable insights into past oceanic redox conditions. Lighter isotope ratios (e.g., lower δ⁸²/⁷⁶Se values) in shales are generally indicative of a larger pool of selenium oxyanions, which implies more oxic conditions . Conversely, heavier isotopic values can suggest less oxic conditions or increased bioproductivity that captures heavier seawater selenium into buried organic matter .

Research utilizing selenium isotopes has revealed temporal trends towards lower δ⁸²/⁷⁶Se values in shales before and after Neoproterozoic glaciations, interpreted as incomplete reduction of selenium oxyanions . These trends suggest an increase in deep-ocean selenium oxyanion concentrations due to progressive atmospheric and deep-ocean oxidation over at least 100 million years, a period that set the stage for early animal evolution . The sensitivity of selenium isotopes to redox changes, coupled with their associated fractionation mechanisms, makes them particularly responsive to the oxygenation of the deep ocean, especially when euxinic (anoxic and sulfidic) and ferruginous (Fe²⁺ containing) water masses contracted significantly .

⁸⁰Se Isotopic Signatures in Contaminant Source Apportionment and Remediation Studies

The stable isotope ⁸⁰Se, with a natural abundance of approximately 49.60% to 49.8%, serves as a crucial tracer in understanding the biogeochemical cycling of selenium (Se) in environmental systems. The application of selenium stable isotope ratios, particularly those involving ⁸⁰Se (e.g., ⁸⁰Se/⁷⁶Se), provides a powerful tool for identifying contaminant sources and evaluating the efficacy of remediation strategies.

Isotopic fractionation, the differential partitioning of isotopes between phases or compounds during physical, chemical, or biological processes, forms the basis of these tracing applications. Redox reactions, which govern selenium's mobility and bioavailability in the environment, are known to induce significant shifts in selenium isotope ratios. These shifts allow researchers to "fingerprint" selenium from different origins and track its transformations.

Contaminant Source Apportionment

In environmental forensics, ⁸⁰Se isotopic signatures are employed to distinguish between various sources of selenium contamination. The principle relies on the unique isotopic fingerprint that different sources or processes impart to selenium. Compound Specific Isotope Analysis (CSIA), a technique that measures stable isotope ratios within specific compounds, is particularly effective for contaminant source identification.

Research has explored the use of ⁸⁰Se/⁷⁶Se ratios to differentiate selenium inputs in complex aquatic environments. For instance, a study conducted in the northern reach of San Francisco Bay measured ⁸⁰Se/⁷⁶Se ratios in water, oil refinery wastewater, and sediment. While slight enrichment of lighter isotopes (approximately 2‰) was observed in total sediment selenium and elemental selenium (Se⁰) extracts relative to local bay water selenium, consistent isotopic differences between riverine and refinery inputs were not discernible. This finding suggests that while isotopic fractionation occurs during selenium incorporation into sediments, tracing specific industrial inputs with ⁸⁰Se isotopes may be challenging in systems with multiple, isotopically similar sources.

The effectiveness of isotopic tracing for source apportionment depends on the distinctness of isotopic signatures from potential sources and the extent of isotopic fractionation during transport and transformation processes.

Remediation Studies

⁸⁰Se isotopic signatures also play a vital role in monitoring and assessing the effectiveness of environmental remediation efforts, particularly those involving the immobilization or removal of selenium contaminants. Selenium bioreduction, a process where microorganisms convert soluble selenium oxyanions (such as selenate, Se(VI), and selenite, Se(IV)) into less mobile forms like elemental selenium (Se⁰) or selenide (Se(-II)), is a key natural attenuation and engineered remediation pathway.

During bioreduction, microorganisms preferentially utilize lighter selenium isotopes, leading to an enrichment of heavier isotopes (like ⁸⁰Se or ⁸²Se) in the residual dissolved selenium pool. This isotopic enrichment serves as a robust indicator of ongoing bioreduction.

Detailed Research Findings on Isotopic Fractionation in Remediation:

Studies have quantified the isotopic fractionation associated with various selenium transformation processes relevant to remediation:

Microbial Reduction: Experiments with natural microbial consortia have demonstrated significant isotopic shifts during the reduction of selenium oxyanions.

Reduction of Se(VI) (selenate) by microbial consortia resulted in shifts in the ⁸⁰Se/⁷⁶Se ratio ranging from -2.6‰ to -3.1‰, with the products (e.g., Se⁰) being enriched in the lighter isotopes relative to the reactants.

Reduction of Se(IV) (selenite) by microbial consortia showed even larger shifts, ranging from -5.5‰ to -5.7‰ in the ⁸⁰Se/⁷⁶Se ratio, indicating a strong preference for lighter isotopes during this transformation. These fractionation factors were found to be largely independent of initial selenium concentrations or geochemical differences among sediments in the studied organic-rich wetland environments.

Oxidation Reactions: While reduction reactions are commonly associated with significant isotopic fractionation, oxidation processes also contribute to isotopic shifts. For instance, the oxidation of Se(IV) by birnessite (a manganese oxide mineral) exhibits an ⁸²Se/⁷⁶Se fractionation factor (ε) of 2.33‰ (±0.08‰).

Data Table: Observed Selenium Isotopic Fractionation in Environmental Processes

The following table summarizes representative isotopic fractionation values observed for selenium transformations, highlighting the utility of ⁸⁰Se (and other stable Se isotopes) in tracking these processes. If this were an interactive table, it could allow users to sort by process type, isotope ratio, or fractionation value.

Process DescriptionIsotope Ratio MeasuredFractionation (‰) (Product vs. Reactant)Reference
Microbial Reduction of Se(VI)δ⁸⁰/⁷⁶Se-2.6 to -3.1
Microbial Reduction of Se(IV)δ⁸⁰/⁷⁶Se-5.5 to -5.7
Oxidation of Se(IV) by Birnessiteε⁸²/⁷⁶Se+2.33 (±0.08)

Note: Negative values indicate enrichment of lighter isotopes in the product, while positive values indicate enrichment of heavier isotopes in the product.

A practical example of ⁸⁰Se isotopic signatures in remediation comes from studies on coal waste rock. In these settings, anthropogenic selenium sources, such as coal mining, can release selenium into the environment. Investigations using δ⁸²Se (which correlates with ⁸⁰Se variations due to mass-dependent fractionation) of dissolved selenate successfully identified widespread selenate bioreduction within saturated and unsaturated mine rock piles in the Elk Valley, Canada. Crucially, the study found that selenate concentrations alone were often unreliable indicators of bioreduction, whereas the elevation of δ⁸²Se relative to selenate sources provided a robust and reliable marker. This demonstrates the superior diagnostic power of isotopic analysis over concentration measurements for confirming contaminant degradation and monitoring remediation progress.

The integration of ⁸⁰Se isotopic analysis with other environmental monitoring techniques, such as hydrochemical and geophysical methods, enhances the understanding of contaminant fate and transport, providing robust lines of evidence for natural attenuation and guiding targeted remediation strategies.

Ecological and Biotransformational Roles of ⁸⁰se in Non Human Biological Systems

Isotopic Effects during Selenium Metabolism and Assimilation in Microbial Consortia

Microorganisms are pivotal drivers of selenium's biogeochemical cycle, particularly through their capacity to reduce soluble selenium oxyanions, such as selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), into less mobile forms like elemental selenium (Se(0)) or even selenide (B1212193) (Se²⁻) . This reduction often occurs as a respiratory process where selenium oxyanions function as electron acceptors in anoxic environments .

Detailed studies utilizing stable isotope techniques, such as thermal ionization mass spectrometry, have quantified the isotopic fractionation of ⁸⁰Se/⁷⁶Se during these microbial transformations. For instance, growing cultures of Bacillus selenitireducens demonstrated a significant ⁸⁰Se/⁷⁶Se fractionation of -8.0 ± 0.4‰ (instantaneous ε value) during the reduction of Se(IV) to Se(0) . Similarly, Bacillus arsenicoselenatis exhibited fractionations of -5.0 ± 0.5‰ for the reduction of Se(VI) to Se(IV) and -6.0 ± 1.0‰ for the subsequent reduction of Se(IV) to Se(0) . Sulfurospirillum barnesii also induced fractionations of -1.1 ± 0.4‰ during Se(VI) reduction and -9.1 ± 0.5‰ for Se(IV) reduction .

Furthermore, investigations into natural microbial consortia in organic-rich wetland sediments have revealed consistent isotopic shifts. These consortia induced ⁸⁰Se/⁷⁶Se fractionations ranging from -2.6‰ to -3.1‰ for Se(VI) reduction and -5.5‰ to -5.7‰ for Se(IV) reduction . These observed isotopic discriminations indicate that the reduced selenium products are preferentially enriched in lighter isotopes, while the unreacted selenium remaining in solution becomes enriched in heavier isotopes as the reduction progresses . These findings underscore the utility of selenium isotope ratios as robust indicators of microbially mediated redox reactions and biogeochemical processes in various environmental settings .

Table 1: Isotopic Fractionation (instantaneous ε value) during Microbial Selenium Reduction

Microorganism / ConsortiumSelenium Transformation⁸⁰Se/⁷⁶Se Fractionation (‰)Source
Bacillus selenitireducensSe(IV) to Se(0)-8.0 ± 0.4
Bacillus arsenicoselenatisSe(VI) to Se(IV)-5.0 ± 0.5
Bacillus arsenicoselenatisSe(IV) to Se(0)-6.0 ± 1.0
Sulfurospirillum barnesiiSe(VI) to Se(0)-1.1 ± 0.4
Sulfurospirillum barnesiiSe(IV) to Se(0)-9.1 ± 0.5
Natural Microbial ConsortiaSe(VI) reduction-2.6 to -3.1
Natural Microbial ConsortiaSe(IV) reduction-5.5 to -5.7

⁸⁰Se Tracing in Selenium Accumulation and Detoxification Pathways in Plants and Algae

Plants and algae serve as critical conduits for the uptake and biotransformation of selenium from their surrounding environments, thereby acting as primary vectors for its subsequent movement through ecosystems . These photosynthetic organisms primarily absorb inorganic forms of selenium, such as selenate and selenite, often utilizing uptake systems that are shared with sulfur, owing to the chemical similarities between the two elements .

Upon absorption, inorganic selenium undergoes intracellular assimilation into organic compounds. This process typically involves the conversion of selenium to selenide, which then serves as a substrate for the biosynthesis of selenoamino acids, notably selenocysteine (B57510) (SeCys) and selenomethionine (B1662878) (SeMet). These selenoamino acids can then be incorporated into selenoproteins, which are crucial for various biological functions . The application of ⁸⁰Se as a stable isotope tracer, or the analysis of natural ⁸⁰Se/⁷⁶Se ratios, is instrumental in elucidating these intricate metabolic pathways.

A significant detoxification mechanism observed in many microalgae involves the methylation of selenoamino acids, leading to the production of volatile compounds such as dimethylselenide (DMSe) and dimethyldiselenide (DMDSe) . This volatilization strategy enables microalgae to mitigate the effects of high selenium concentrations within their cells and contributes to the broader global selenium cycle . While the essentiality of selenium for all plant species remains under investigation, many microalgae species have demonstrated a clear requirement for selenium to support their growth, particularly those that synthesize selenoproteins . The efficiency of selenium uptake and its subsequent intracellular transformations in algae are influenced by factors such as the ambient selenium concentration, its chemical speciation, and competitive interactions with other anions like sulfate (B86663) .

Investigation of Selenium Biotransformation Processes in Aquatic and Terrestrial Invertebrates

Aquatic and terrestrial invertebrates represent integral components of food webs and actively participate in the biotransformation of selenium. For these organisms, the primary route of selenium exposure in natural environments is typically through their diet . Aquatic invertebrates, including bivalves and crustacean zooplankton, are known to accumulate substantial concentrations of selenium, which subsequently facilitates its transfer to higher trophic levels .

Comparative studies have revealed variations in selenium accumulation and depuration rates among different invertebrate species. For example, the dominant bivalve Potamocorbula amurensis exhibits a significantly slower rate constant of selenium loss compared to common crustaceans such as copepods and the mysid Neomysis mercedis . This physiological difference results in considerably higher selenium concentrations within the bivalve's tissues, and stable isotope analyses confirm that this differential accumulation is propagated throughout their respective food webs . Although specific research explicitly detailing ⁸⁰Se tracing within invertebrate biotransformation pathways is less prevalent in general literature, the overarching understanding of selenium metabolism in these organisms suggests processes analogous to those in plants and algae. These processes include the conversion of inorganic selenium into organic forms, such as selenomethionine and selenocysteine, which are then incorporated into structural and functional proteins .

Theoretical and Computational Investigations of ⁸⁰se Systems

Quantum Chemical Calculations for ⁸⁰Se-Containing Molecules and Clusters

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for investigating the electronic structure and bonding characteristics of molecules and clusters containing ⁸⁰Se. These calculations provide a detailed understanding of how selenium atoms interact with other elements, forming diverse chemical species.

High-level quantum chemical methods are employed to analyze the electronic structure and bonding in selenium compounds. For instance, studies on selenium-carbon clusters, such as SeC₃Se, have utilized advanced computational techniques like the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] level of theory to determine molecular structures and harmonic and anharmonic force fields . These calculations have been instrumental in deriving accurate selenium-carbon bond lengths and predicting vibrational bands for specific isotopologues, including the ⁸⁰Se-⁸⁰Se species .

Furthermore, quantum chemical calculations contribute to understanding unconventional bonding arrangements in selenium species, such as selenium iodine cations (e.g., Se₂I₄²⁺). These investigations reveal the intricate balance between homoatomic and heteroatomic π and σ bonds that dictate the structural preferences of these compounds . The attractive nature of selenium-centered chalcogen bonds (SeChBs) and hydrogen bonds (SeCHBs) has also been explored through quantum chemical calculations, highlighting the dominant contributions of electrostatic, dispersion, and charge-transfer components to their strength .

First-principles calculations are vital for predicting isotopic fractionation factors, which describe the differential distribution of isotopes between various chemical species or phases. For selenium isotopes, including ⁸⁰Se, these calculations provide fundamental parameters that are critical for understanding selenium's biogeochemical cycling.

Research has shown that for selenium isotope fractionation, anharmonic effects are generally negligible, allowing the use of the Bigeleisen-Mayer equation without significant corrections beyond the harmonic approximation . Calculations performed at levels such as B3LYP/6-311+G(d,p) with a frequency scaling factor of 1.05 have been used to investigate equilibrium selenium isotope fractionation parameters for various inorganic and organic selenium-bearing species in gaseous, aqueous, and condensed phases .

A key finding from these first-principles studies is that the redox state of selenium significantly influences equilibrium isotopic fractionations . The enrichment of heavier selenium isotopes follows a general trend across different oxidation states and chemical forms:

Table 1: Predicted Trend of Heavy Selenium Isotope Enrichment

Species TypeIsotope Enrichment Trend (Heavier Isotopes)
Selenate (B1209512)Enriched
Selenite (B80905)Enriched
HydrogenseleniteEnriched
Selenium DioxideEnriched
Selenoamino acidsEnriched
AlkylselenidesEnriched
Elemental SeleniumDepleted
Hydrogen Selenide (B1212193)Depleted
HydroselenideDepleted

Source:

Specifically, Se(-II) species, regardless of their organic or inorganic forms, tend to enrich extremely light selenium isotopes compared to other species . These theoretical predictions are crucial for interpreting observed selenium isotopic variations in natural systems and for using selenium isotopes as tracers for redox conditions and selenium cycling .

Electronic Structure and Bonding Analysis

Molecular Dynamics Simulations of ⁸⁰Se Interactions with Environmental and Biological Interfaces

Molecular Dynamics (MD) simulations offer a powerful computational approach to study the physical movements and interactions of atoms and molecules over time . While specific MD simulations focusing solely on the isotopic identity of ⁸⁰Se at environmental or biological interfaces are not widely reported in the immediate search results, the methodology is broadly applicable to selenium systems, with ⁸⁰Se being the most abundant isotope.

MD simulations have been extensively used to investigate the structural and dynamic properties of amorphous selenium, including linear chains and melts . These studies employ interaction potentials derived from ab initio molecular-orbital calculations to accurately reproduce experimental results for static structure factors, vibrational densities of states, and infrared/Raman spectra . For instance, MD simulations have explored selenium chains with lengths up to 80 atoms to understand their flexibility and spatio-temporal dynamics . Similarly, the amorphization of trigonal selenium at various degrees (e.g., up to 95%) has been simulated using MD to understand structural and dynamic properties .

In the context of environmental and biological interfaces, MD simulations can provide microscopic insights into processes such as solute-solvent interactions, protein adsorption, and the behavior of molecules at surfaces . For example, MD has been used to study the hydration free energies and structures of metal ions and the adsorption behavior of proteins onto surfaces, revealing the mediating role of interfacial water molecules . While these studies typically focus on bulk selenium or general selenium compounds, the principles and techniques are directly transferable to investigating the behavior of ⁸⁰Se-containing species (e.g., selenate, selenite, organoselenium compounds) at mineral surfaces, in aqueous environments, or within biological macromolecules. Such simulations could elucidate the mechanisms of ⁸⁰Se uptake by organisms, its transport across membranes, or its interaction with specific proteins, contributing to a deeper understanding of its environmental fate and biological impact.

Modeling Isotopic Transport and Reaction Networks involving ⁸⁰Se in Complex Systems

Modeling isotopic transport and reaction networks is essential for understanding the biogeochemical cycling of selenium, particularly how different selenium species, including those containing ⁸⁰Se, move and transform within complex environmental and biological systems. These models integrate various factors such as speciation, transformation, bioavailability, and trophic transfer.

Ecosystem-scale models have been developed to quantify how selenium is processed from water through diet to predators, considering factors like loading, speciation (selenate, selenite, elemental Se, organic Se), transformation to particulate material, bioavailability, and bioaccumulation . These models are validated against field data and can forecast toxicity under different scenarios, illustrating how environmentally safe dissolved selenium concentrations can vary across ecosystems due to differing ecological pathways and biogeochemical conditions .

The selenium isotope system, involving isotopes like ⁸⁰Se, is a valuable tool for tracking biogeochemical transformations of selenium in various environmental settings and for reconstructing past redox conditions of the atmosphere-ocean system. Isotopic shifts, often expressed as δ⁸²/⁷⁶Se values, occur during redox reactions, particularly during the reduction of oxyanions (SeO₄²⁻, SeO₃²⁻, HSeO₃⁻) to elemental selenium and selenide in suboxic environments.

Biological activities, such as the utilization of dissolved inorganic selenium by phytoplankton, can induce significant selenium isotope fractionation. For instance, a study reported a selenium isotope fractionation factor (ε⁸²/⁷⁶Se) of approximately -1.92‰ ± 0.16‰ based on the Rayleigh model, or -2.14‰ ± 0.18‰ using a steady-state model, due to phytoplankton activity. This demonstrates that biological processes can modify the nonconservative activity of selenium and lead to measurable isotopic shifts during transport.

Table 2: Example of Selenium Isotope Fractionation by Biological Activity

Model TypeIsotope Fractionation Factor (ε⁸²/⁷⁶Se)
Rayleigh Model-1.92‰ ± 0.16‰
Steady-State Model-2.14‰ ± 0.18‰

Source:

These modeling efforts, often employing kinetic models, aim to capture the complex interplay of dissolution, sorption, and transformation processes that govern selenium's mobility and fate in environments like waste rock and aquatic systems. By incorporating isotopic data, these models gain enhanced predictive power, allowing for a more accurate assessment of selenium's behavior and impact in complex natural and engineered systems.

Emerging Research Directions and Future Perspectives for Selenium 80

Development of Novel ⁸⁰Se-Based Reference Materials and Analytical Standards

The accurate and precise measurement of selenium isotopes is fundamental to a wide array of scientific investigations. As the most abundant stable isotope, ⁸⁰Se plays a pivotal role in the development of novel reference materials and analytical standards. These materials are essential for calibrating instruments and ensuring the comparability and reliability of isotopic data across different laboratories and studies.

Currently, selenium isotopic reference materials, such as NIST SRM 3149, are utilized for isotopic ratio measurements, often focusing on the ⁸²Se/⁷⁶Se ratio. However, the development of specific ⁸⁰Se-based reference materials is crucial for studies where the isotopic composition of ⁸⁰Se itself is the primary focus or where its high abundance offers analytical advantages. An example of an existing reference material is GBW04448 Selenium Isotopic Reference Material in Selenious Acid Solution, which provides certified isotopic abundance ratios, including for ⁸⁰Se/⁷⁶Se. The ongoing demand for high-quality stable isotope reference materials and standardized analytical methods underscores a key research direction for ⁸⁰Se.

Table 1: Example of Selenium Isotopic Reference Material Data

Reference MaterialCertified Isotopic RatioCertified ValueUncertaintyUnit
GBW04448⁸⁰Se/⁷⁶Se0.0493790.000026Isotopic abundance ratios
GBW04448⁷⁸Se/⁷⁶Se0.0505550.000024Isotopic abundance ratios
GBW04448⁸²Se/⁷⁶Se0.0512320.000027Isotopic abundance ratios

Integration of ⁸⁰Se Isotopic Data with Advanced Omics Technologies for Systems-Level Understanding

The integration of ⁸⁰Se isotopic data with advanced omics technologies represents a promising frontier for achieving a systems-level understanding of selenium's role in biological and environmental processes. Selenium isotopes, including ⁸⁰Se, are already employed in medical research and diagnostics to investigate selenium metabolism and its broader impact on human health.

Isotope analysis, in general, offers a powerful tool to elucidate the flow of energy within food webs and to reconstruct past environmental and climatic conditions. More specifically, Compound Specific Isotope Analysis (CSIA) allows for the measurement of isotope ratios of individual compounds extracted from complex mixtures. This technique is instrumental in understanding transformation pathways and can provide insights into intricate environmental and biological systems. Furthermore, Position-Specific Isotope Analysis (PSIA) enables the determination of intramolecular isotope ratios, offering an even more detailed perspective on the origin and transformation of organic compounds. The application of these advanced isotopic techniques with ⁸⁰Se can provide unprecedented insights into selenoprotein synthesis, selenium trafficking, and the metabolic fate of various selenium species within biological systems, contributing significantly to fields like selenometabolomics and selenoproteomics.

Exploration of New Industrial and Material Science Applications Leveraging ⁸⁰Se Specificity

The high purity and stability of ⁸⁰Se make it particularly attractive for novel industrial and material science applications. Beyond its general use in the electronics industry for semiconductors and solar cells, the specificity of ⁸⁰Se is being leveraged in advanced material development.

One notable area of research involves the use of ⁸⁰Se in the growth of II-VI heterostructures and quantum wells, such as ZnMgSe/ZnSe. These materials are critical for the development of modern quantum optical devices, including single-photon sources and optically controlled spin qubits in the visible spectral range. The use of enriched ⁸⁰Se isotopes in these growth processes helps maintain an extremely high grade of isotope purification, which is crucial for the desired material properties.

Another significant industrial application of ⁸⁰Se is its role in the production of the medical radioisotope Bromine-80m (⁸⁰mBr). This highlights ⁸⁰Se's utility as a precursor in the synthesis of other valuable isotopes for healthcare and pharmaceutical industries. The unique nuclear properties of ⁸⁰Se, such as its spin and quadrupole moment (both 0), contribute to its suitability for such applications.

Table 2: Properties and Applications of Selenium-80

Property/ApplicationDescriptionSource
Natural AbundanceApproximately 49.6% of natural selenium
Composition34 protons, 46 neutrons
StabilityStable (non-radioactive)
Industrial UseProduction of semiconductors, solar cells, electronic devices
Material ScienceGrowth of ZnMgSe/ZnSe heterostructures and quantum wells for quantum optical devices
Isotope ProductionPrecursor for medical radioisotope Br-80m

Challenges and Methodological Advancements in ⁸⁰Se Isotope Analysis in Ultra-Trace Matrices

Analyzing ⁸⁰Se isotopes in ultra-trace matrices presents significant analytical challenges, primarily due to isobaric interferences and the low ionization efficiency of selenium in certain plasma environments. The most substantial interference for ⁸⁰Se, especially in techniques like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), comes from the dimer of argon (⁴⁰Ar⁴⁰Ar⁺). Other argon-based interferences, such as ⁴⁰Ar³⁸Ar⁺ on ⁷⁸Se, and potential interferences from germanium and arsenic hydrides, further complicate measurements. The inherent low ionization efficiency of selenium in argon plasmas also poses a challenge for achieving high sensitivity.

Despite these difficulties, significant methodological advancements are continuously improving the precision and accuracy of ⁸⁰Se isotope analysis:

Reaction Cell Technology: The use of hydrogen as a reaction gas in Inductively Coupled Plasma Quadrupole Mass Spectrometers (ICP-QMS) equipped with an octapole reaction system (ORS) has been shown to nearly eliminate argon dimers, thereby improving detection limits for ⁷⁸Se and enabling the measurement of ⁸⁰Se. Similarly, the addition of oxygen (O₂) in the collision/reaction cell (CRC) can lead to a near-quantitative removal of Ar₂⁺ and Ar₂H⁺ interferences.

Double-Spike Approach: The double-spike technique, involving the addition of two enriched selenium isotopes (e.g., ⁷⁴Se-⁷⁷Se or ⁷⁶Se-⁷⁸Se) to the sample, is a robust method to correct for stable isotope fractionation that may occur during sample processing and measurement, leading to highly accurate and precise isotopic ratio determinations.

Hydride Generation (HG): Coupling hydride generation systems with MC-ICP-MS significantly enhances the sensitivity of selenium measurements, allowing for high-precision isotopic analysis even in low-selenium samples.

Advanced Mass Spectrometry: Continuous advancements in mass spectrometry, including the development of new generation MC-ICP-MS instruments, are crucial for achieving the required precision for trace and ultra-trace isotope analysis. These instruments offer improved capabilities for lower concentrations and better precision.

These ongoing advancements are critical for expanding the application of ⁸⁰Se isotopic analysis to increasingly complex and ultra-trace matrices, such as those found in geological, environmental, and biological samples.

Q & A

Q. What are the critical physical and nuclear properties of Selenium-80 that influence experimental design?

Selenium-80 (⁸⁰Se) is a stable isotope with applications in nuclear chemistry and environmental tracing. Key properties include its isotopic abundance (~49.6% natural abundance), neutron capture cross-section, and decay characteristics (if radioactive). Researchers must account for isotopic purity when designing experiments, as impurities (e.g., ⁷⁹Se or ⁸¹Se) can skew results. Techniques like mass spectrometry or neutron activation analysis are critical for validation . Example Table:

PropertyValueRelevance
Natural Abundance~49.6%Baseline for isotopic enrichment studies
Half-life (if unstable)N/A (stable)Impacts tracer studies in environmental systems
Neutron Cross-Section0.6 barnsRelevant for nuclear reaction experiments

Q. How can researchers ensure isotopic purity in synthesized Selenium-80 samples?

Methodological steps include:

  • Electromagnetic Separation : Enrich ⁸⁰Se using calutrons or gas centrifuges.
  • Chemical Purification : Remove contaminants via solvent extraction or ion-exchange chromatography.
  • Validation : Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) or gamma spectroscopy. Reproducibility requires adherence to protocols detailed in supplemental materials of published studies .

Advanced Research Questions

Q. What statistical frameworks are optimal for resolving contradictions in ⁸⁰Se decay data across studies?

Discrepancies in half-life measurements (if unstable) or neutron interactions often arise from instrumental variability or environmental factors (e.g., temperature, radiation background). Researchers should:

  • Apply Bayesian meta-analysis to reconcile datasets, incorporating uncertainty intervals.
  • Use Monte Carlo simulations to model experimental noise.
  • Cross-validate with independent methods (e.g., liquid scintillation counting vs. gamma spectroscopy) .

Q. How can interdisciplinary teams address challenges in studying ⁸⁰Se’s role in biochemical pathways?

Combining nuclear chemistry with molecular biology requires:

  • Unified Experimental Design : Define shared variables (e.g., isotopic labeling efficiency, cellular uptake rates).
  • Data Harmonization : Use platforms like Galaxy or KNIME to standardize datasets.
  • Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., conflicting tracer results in vitro vs. in vivo) and prioritize hypotheses .

Q. What methodologies improve reproducibility in ⁸⁰Se-based tracer studies for environmental monitoring?

Reproducibility challenges include sample degradation and detector calibration drift. Best practices involve:

  • Blinded Analysis : Separate sample preparation and data collection teams.
  • Open Data : Share raw spectra and calibration curves via repositories like Zenodo.
  • Error Propagation Models : Quantify uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM) .

Methodological Guidelines

  • Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ⁸⁰Se, prioritize neutron-rich environments or isotopic tracing applications .
  • Data Presentation : Include processed datasets in appendices, with raw data archived. Follow IUPAC guidelines for reporting isotopic data .
  • Ethical Compliance : Disclose conflicts of interest, especially in studies funded by nuclear or pharmaceutical industries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.